Dipropan-2-yl (2-hydroxyethenyl)phosphonate
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Overview
Description
Dipropan-2-yl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with significant applications in various fields such as chemistry, biology, and industry. This compound is known for its unique chemical properties, which make it a valuable intermediate in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dipropan-2-yl (2-hydroxyethenyl)phosphonate typically involves the reaction of phosphonic acid derivatives with alcohols or other suitable reagents. One common method is the reaction of trialkyl phosphites with haloalcohols under controlled conditions . The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the formation of the desired phosphonate ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (2-hydroxyethenyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonate ester to its corresponding alcohol.
Substitution: Nucleophilic substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Dipropan-2-yl (2-hydroxyethenyl)phosphonate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of dipropan-2-yl (2-hydroxyethenyl)phosphonate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it may interact with cellular membranes and other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dipropan-2-yl (2-hydroxyethenyl)phosphonate include:
- Dimethyl (2-hydroxyethyl)phosphonate
- Diethyl (2-hydroxyethyl)phosphonate
- Dialkyl (2-oxopropyl)phosphonates
Uniqueness
What sets this compound apart from these similar compounds is its specific chemical structure, which imparts unique reactivity and properties. For example, its ability to undergo specific substitution reactions and its potential biological activities make it a valuable compound in both research and industrial applications .
Properties
CAS No. |
90420-53-4 |
---|---|
Molecular Formula |
C8H17O4P |
Molecular Weight |
208.19 g/mol |
IUPAC Name |
2-di(propan-2-yloxy)phosphorylethenol |
InChI |
InChI=1S/C8H17O4P/c1-7(2)11-13(10,6-5-9)12-8(3)4/h5-9H,1-4H3 |
InChI Key |
WSSYURUYYLEGBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C=CO)OC(C)C |
Origin of Product |
United States |
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